3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Physicochemical Property Drug Design Lipophilicity

This specific regioisomer features a 4-methylphenyl group at the pyrazole 3-position, delivering XLogP 2.1 and TPSA 65.98 Ų—optimal for membrane permeability and oral bioavailability. Unlike unsubstituted or differently substituted analogs, the 4-methylphenyl substituent provides a critical hydrophobic anchor point, as evidenced by nanomolar GCGR inhibitor potency in related derivatives. The sharp melting point (252-258°C) and consistent purity ensure reliability as a reference standard and versatile intermediate for medicinal chemistry, agrochemical synthesis, and SAR studies. Substituting alternative pyrazole carboxylic acids risks experimental failure due to altered solubility, off-target effects, or loss of biological activity.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 46413-67-6
Cat. No. B3021875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
CAS46413-67-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKeyBGTWUOQARPOYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Key Pyrazole Scaffold for Medicinal Chemistry and Agrochemical Research


3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 46413-67-6), also known as 5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, is a heterocyclic building block featuring a pyrazole core with a 4-methylphenyl substituent at the 3-position and a carboxylic acid group at the 5-position. This substitution pattern confers distinct physicochemical properties, including a calculated XLogP of 2.1 [1] and a topological polar surface area (TPSA) of 65.98 Ų , which are critical determinants of molecular recognition, solubility, and permeability in drug design and agrochemical development. The compound serves as a versatile intermediate for the synthesis of more complex heterocycles, with its solid-state characteristics defined by a melting point range of 252-258°C .

Why Generic Pyrazole Carboxylic Acids Cannot Substitute for 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid in Critical Applications


The interchangeability of pyrazole carboxylic acids in research and industrial applications is severely limited by the compound's specific substitution pattern. The presence of the 4-methylphenyl group at the 3-position of the pyrazole ring is not merely a structural variation; it fundamentally alters the compound's physicochemical properties and biological recognition profile compared to unsubstituted or differently substituted analogs. For instance, the 4-methyl substituent increases lipophilicity (XLogP = 2.1 [1]), which directly impacts membrane permeability and protein binding. Furthermore, class-level evidence from studies on pyrazole derivatives demonstrates that the presence and position of a methyl group on the phenyl ring can dramatically shift target selectivity, as observed in carbonic anhydrase inhibition assays where a congeneric set of phenyl-substituted pyrazole-3-carboxylic acids showed Ki values ranging from 4–50 µM across different isoforms [2]. Simply using an alternative pyrazole carboxylic acid without the 4-methylphenyl group introduces a high risk of experimental failure due to altered solubility, unexpected off-target effects, or complete loss of the desired biological activity.

Quantitative Evidence for 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid: Differentiated Performance Metrics


Physicochemical Property Differentiation: XLogP and TPSA of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid possesses a calculated XLogP of 2.1 and a Topological Polar Surface Area (TPSA) of 65.98 Ų [1]. These values position it as a moderately lipophilic compound with favorable drug-like properties, distinct from more polar or highly lipophilic pyrazole analogs. This quantitative profile is essential for predicting absorption, distribution, metabolism, and excretion (ADME) behavior in drug discovery programs.

Physicochemical Property Drug Design Lipophilicity

Solid-State Characterization: Melting Point of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

The compound exhibits a well-defined melting point range of 252-258°C . This high melting point, compared to many other pyrazole derivatives, indicates strong intermolecular interactions in the solid state and provides a reliable benchmark for assessing purity and batch-to-batch consistency.

Solid-State Chemistry Formulation Purity Analysis

Class-Level Evidence for the Impact of 4-Methyl Substitution on Pyrazole Biological Activity

A study on 4-methyl substituted pyrazole derivatives as glucagon receptor (GCGR) antagonists demonstrated that compounds with this specific substitution pattern, such as 9q, 9r, 19d, and 19e, exhibit high GCGR binding affinity with an IC50 of 0.09 µM [1]. This provides class-level evidence that the 4-methylphenyl moiety is a critical pharmacophore for achieving potent activity against certain biological targets, differentiating it from unsubstituted or differently substituted pyrazoles that may lack this activity.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Analytical Purity: HPLC Assay of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

Commercial sources specify a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) . This high level of purity is critical for ensuring reproducibility in sensitive biological assays and chemical reactions, where even small amounts of impurities can lead to false positives, skewed dose-response curves, or unwanted side reactions.

Analytical Chemistry Quality Control Reproducibility

Optimal Application Scenarios for 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Lipophilic Drug Targets

This compound is ideally suited as a core scaffold for medicinal chemistry programs targeting enzymes or receptors with hydrophobic binding pockets. Its calculated XLogP of 2.1 [1] indicates favorable lipophilicity for crossing cell membranes, while the TPSA of 65.98 Ų suggests a good balance for oral bioavailability. The 4-methylphenyl group provides a critical hydrophobic anchor point, as evidenced by its role in achieving nanomolar potency against the GCGR (IC50 = 0.09 µM) in related 4-methyl substituted pyrazole derivatives [2].

Analytical and Quality Control: Use as a Reference Standard

The well-defined melting point (252-258°C [1]) and high HPLC purity (≥98% ) make this compound an excellent candidate for use as a reference standard in analytical method development and quality control. Its robust solid-state properties ensure long-term stability, and its sharp melting point provides a simple, reliable method for identity confirmation and purity assessment in pharmaceutical and agrochemical manufacturing environments.

Agrochemical Research: Development of Herbicides and Fungicides

The pyrazole class is a rich source of agrochemicals, and the specific substitution pattern of this compound is designed for optimal interaction with plant-specific targets. Its moderate lipophilicity (XLogP 2.1 [1]) is desirable for foliar uptake and translocation. This compound serves as a key intermediate for synthesizing a wide range of novel pyrazole-based herbicides and fungicides, with the 4-methylphenyl group contributing to the required biological activity and selectivity profiles [2].

Academic Research: Probing Structure-Activity Relationships (SAR)

For academic researchers investigating the SAR of pyrazole-based bioactive molecules, this compound provides a precisely defined chemical space. The presence of the 4-methylphenyl group offers a distinct lipophilic and steric environment compared to unsubstituted phenyl or other heteroaromatic analogs. This allows for systematic studies on the impact of substituents on target binding, cellular activity, and ADME properties, with the confidence of using a well-characterized and pure (≥98% by HPLC ) building block.

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